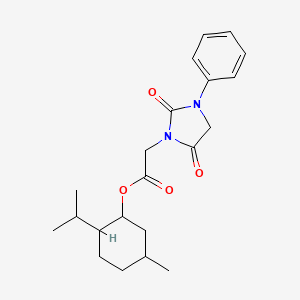
5-Methyl-2-(propan-2-yl)cyclohexyl (2,5-dioxo-3-phenylimidazolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(2,5-DIOXO-3-PHENYLIMIDAZOLIDIN-1-YL)ACETATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclohexyl ring substituted with a methyl and isopropyl group, and an imidazolidinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(2,5-DIOXO-3-PHENYLIMIDAZOLIDIN-1-YL)ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the Steglich esterification reaction, where the cyclohexyl derivative is coupled with the imidazolidinyl acetate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(2,5-DIOXO-3-PHENYLIMIDAZOLIDIN-1-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles such as amines or thiols can replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(2,5-DIOXO-3-PHENYLIMIDAZOLIDIN-1-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(2,5-DIOXO-3-PHENYLIMIDAZOLIDIN-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, its anticonvulsant activity could be attributed to its interaction with GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 3-oxobutanoate
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
Uniqueness
What sets 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(2,5-DIOXO-3-PHENYLIMIDAZOLIDIN-1-YL)ACETATE apart from similar compounds is its unique combination of a cyclohexyl ring with an imidazolidinyl acetate moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C21H28N2O4/c1-14(2)17-10-9-15(3)11-18(17)27-20(25)13-23-19(24)12-22(21(23)26)16-7-5-4-6-8-16/h4-8,14-15,17-18H,9-13H2,1-3H3 |
InChI Key |
VDYKRJMEHSFYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=O)CN(C2=O)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine](/img/structure/B11517480.png)
![ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11517489.png)
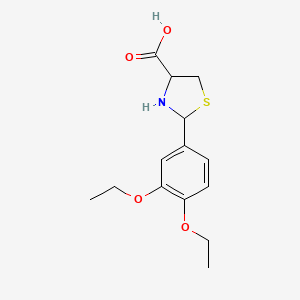
![4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11517500.png)
![[(5E)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11517505.png)
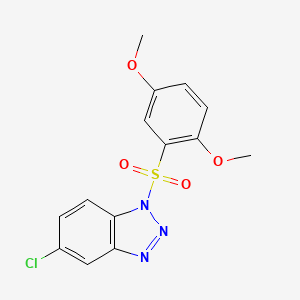

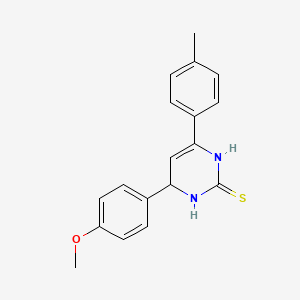
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11517526.png)
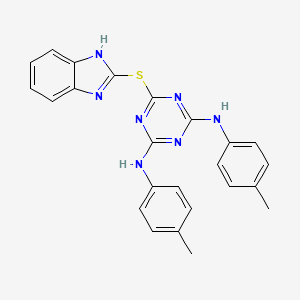
![(1E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11517528.png)
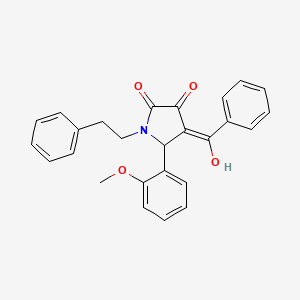
![(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517539.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11517543.png)
